MmpL3 Inhibition and Antimycobacterial Activity Spectrum Versus Benzothiazole Amide Class Leads
N-(1,3-Benzothiazol-2-yl)-2,5-dimethoxybenzamide is catalogued as a direct-acting synthetic small molecule targeting the MmpL3 mycolic acid transporter, a mechanism validated across the benzothiazole amide class [1]. The compound is reported to be active against Mycobacterium abscessus and Mycobacterium tuberculosis, including strains resistant to fluoroquinolones, linezolid, macrolides, tetracyclines, and beta-lactams [1]. While MIC values for this specific compound are not publicly disclosed, the class lead CRS400393 demonstrates MICs of 0.03–0.12 μg/mL against M. abscessus and 1–2 μg/mL against M. avium complex [2]. The compound's retention of a benzamide linkage (rather than cyclized benzothiazole) may confer a distinct resistance profile, as spontaneous MmpL3 mutations conferring resistance to CRS400393 have been mapped, but cross-resistance patterns with amide-series analogs remain under-characterized [2].
| Evidence Dimension | Antimycobacterial potency (MIC) and resistance profile |
|---|---|
| Target Compound Data | Active against M. abscessus and M. tuberculosis including multi-drug resistant strains (exact MICs not publicly available for this specific CAS) |
| Comparator Or Baseline | CRS400393 (class lead): MIC 0.03–0.12 μg/mL vs M. abscessus; MIC 1–2 μg/mL vs M. avium complex |
| Quantified Difference | Not calculable due to undisclosed target compound MIC; class-level potency range serves as contextual benchmark |
| Conditions | In vitro susceptibility testing against NTM and Mtb; MmpL3 target confirmed via resistant mutant sequencing for CRS400393 |
Why This Matters
For antimycobacterial drug discovery programs, the compound's documented MmpL3 mechanism and activity against drug-resistant strains provides a differentiated starting point compared to older nitroimidazole or fluoroquinolone scaffolds, though users should verify specific MIC values for their panel of interest as these data are not in the public domain for this CAS number.
- [1] AntibioticDB. Compound entry: N-(1,3-benzothiazol-2-yl)-2,5-dimethoxybenzamide. Mechanism: Mycolic acid synthesis inhibitor; MmpL3 inhibitor. Active against M. abscessus, M. tuberculosis including resistant strains. View Source
- [2] Graham, J. E.; Wong, C. E.; Day, J.; et al. Discovery of Benzothiazole Amides as Potent Antimycobacterial Agents. Bioorg. Med. Chem. Lett. 2018, 28 (19), 3177–3181. View Source
